molecular formula C26H25N3O3S B12163128 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B12163128
M. Wt: 459.6 g/mol
InChI Key: CWEPWDDHWZWRNP-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. The starting materials often include 4-ethoxyaniline and 4-ethylphenylamine. The synthesis process can be summarized as follows:

    Formation of Quinazolinone Core: The initial step involves the cyclization of 4-ethoxyaniline with an appropriate reagent to form the quinazolinone core.

    Thioether Formation: The quinazolinone intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.

    Acetamide Formation: Finally, the compound is reacted with 4-ethylphenylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can lead to dihydroquinazolinone derivatives.

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is unique due to its specific ethoxy and ethyl substituents, which may confer distinct biological activities and chemical properties compared to its analogs. These differences can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C26H25N3O3S/c1-3-18-9-11-19(12-10-18)27-24(30)17-33-26-28-23-8-6-5-7-22(23)25(31)29(26)20-13-15-21(16-14-20)32-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,30)

InChI Key

CWEPWDDHWZWRNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OCC

Origin of Product

United States

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